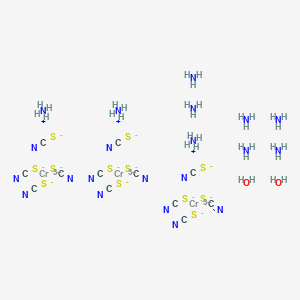
n-(2-Nitrophenylthio)saccharin
Descripción general
Descripción
“N-(2-Nitrophenylthio)saccharin” is a chemical compound with the linear formula C13H8N2O5S2 . It has a molecular weight of 336.347 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-Nitrophenylthio)saccharin” is represented by the linear formula C13H8N2O5S2 . This indicates that the molecule is composed of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
“N-(2-Nitrophenylthio)saccharin” is a solid compound . It has a molecular weight of 336.34 . The melting point is 202 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Structural Properties : The study by Glidewell, Low, and Wardell (2000) examined the compound's structural properties, revealing that the saccharin and nitrophenylthiolate portions are almost orthogonal. The molecules form cyclic centrosymmetric dimers through hydrogen bonds and pi-pi stacking interactions (Glidewell, Low, & Wardell, 2000).
Synthesis Methods : Fonseca (2016) described a multistep organic chemistry experiment for undergraduate students, using saccharin as a starting material for sequential synthesis, including nucleophilic substitutions and a [1,3] sigmatropic rearrangement (Fonseca, 2016).
Catalytic Applications : Wang et al. (2015) used (N-Trifluoromethylthio) saccharin as an electrophilic trifluoromethylthiolating reagent for various heteroarenes and olefins, highlighting its utility in catalytic applications (Wang, Qi, Xie, & Li, 2015).
Chemical Structure and Taste Correlation : Hamor's 1961 study found that modifications in the chemical structure of saccharin derivatives, like N-(2-Nitrophenylthio)saccharin, can significantly alter their taste properties (Hamor, 1961).
Organic Transformations : Banerjee et al. (2020) summarized the catalytic applicability of saccharin and its derivatives in various organic transformations, emphasizing its versatility as a catalyst (Banerjee, Bhardwaj, Kaur, Kaur, & Singh, 2020).
Saccharin as a Catalyst : Kaur and Srivastava (2020) reviewed the role of saccharin and its derivatives in catalyzing a wide variety of organic transformations, highlighting their significance as greener catalytic approaches (Kaur & Srivastava, 2020).
Pharmacological Screening : Hamor and Soine (1954) prepared saccharin derivatives for pharmacological screening, evaluating them as potential local anesthetics (Hamor & Soine, 1954).
Nitration of Arenes and Heteroarenes : Calvo et al. (2019) introduced a nitrating reagent based on saccharin for the mild and practical nitration of arenes and heteroarenes (Calvo, Zhang, Passera, & Katayev, 2019).
Mecanismo De Acción
While the specific mechanism of action for “N-(2-Nitrophenylthio)saccharin” is not available, saccharin has been studied for its role as a grain refiner in the production of nanocrystalline nickel deposits . The presence of a benzene ring in saccharin causes these molecules to move from the electrolyte to the electrode surface, enhancing the grain size and producing nickel coatings with an average grain size below 50 nm .
Propiedades
IUPAC Name |
2-(2-nitrophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5S2/c16-13-9-5-1-4-8-12(9)22(19,20)15(13)21-11-7-3-2-6-10(11)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEABMFZLAEEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167366 | |
| Record name | 2-((2-(Hydroxy(oxido)amino)phenyl)thio)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Nitrophenylthio)saccharin | |
CAS RN |
16239-03-5 | |
| Record name | N-(2-Nitrophenylthio)saccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-(Hydroxy(oxido)amino)phenyl)thio)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Nitrophenylthio)saccharin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-Nitrophenylthio)saccharin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYU48WYS8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















